molecular formula C15H19F3N4O2 B8644409 1-(2,4-Dimethylallophanoyl)-4-(m-trifluoromethylphenyl)piperazine CAS No. 80712-18-1

1-(2,4-Dimethylallophanoyl)-4-(m-trifluoromethylphenyl)piperazine

Cat. No. B8644409
CAS RN: 80712-18-1
M. Wt: 344.33 g/mol
InChI Key: COBRAKDQYDEVHF-UHFFFAOYSA-N
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Patent
US04666911

Procedure details

Into 70 ml of dichloromethane, was dissolved 4.3 g of 1-(methylcarbamoyl)-4-(m-trifluoromethylphenyl)piperazine and 0.9 g of methyl isocyanate. To the solution, while being stirred and cooled in ice, was added dropwise 3.9 g of anhydrous stannic chloride. After 15 hours of reaction at room temperature, the precipitated matter was collected by filtration and stirred in a mixture of dichloromethane and water. The organic layer was separated and dried over anhydrous sodium sulfate. After removal of the solvent by distillation, the residue was recrystallized from a mixture of ethanol and petroleum ether to obtain 3.2 g (62% yield) of 1-(2,4-dimethylallophanoyl)-4-(m-trifluoromethylphenyl)piperazine.
[Compound]
Name
stannic chloride
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
1-(methylcarbamoyl)-4-(m-trifluoromethylphenyl)piperazine
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=2)[CH2:7][CH2:6]1)=[O:4].[CH3:21][N:22]=[C:23]=[O:24]>ClCCl>[CH3:1][N:2]([C:23]([NH:22][CH3:21])=[O:24])[C:3]([N:5]1[CH2:6][CH2:7][N:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:18])[F:19])[CH:12]=2)[CH2:9][CH2:10]1)=[O:4]

Inputs

Step One
Name
stannic chloride
Quantity
3.9 g
Type
reactant
Smiles
Step Two
Name
1-(methylcarbamoyl)-4-(m-trifluoromethylphenyl)piperazine
Quantity
4.3 g
Type
reactant
Smiles
CNC(=O)N1CCN(CC1)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
0.9 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
To the solution, while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
After 15 hours of reaction at room temperature
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the precipitated matter was collected by filtration
STIRRING
Type
STIRRING
Details
stirred in a mixture of dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixture of ethanol and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)N1CCN(CC1)C1=CC(=CC=C1)C(F)(F)F)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.